molecular formula C24H24O6S B034419 (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane CAS No. 109371-33-7

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane

Cat. No. B034419
CAS RN: 109371-33-7
M. Wt: 440.5 g/mol
InChI Key: PXMMPVOAHGXZSG-QFIPXVFZSA-N
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Description

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane, also known as BBTSP, is a chemical compound that has been widely used in scientific research. BBTSP is a prodrug of (S)-(-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is a potent inhibitor of dopamine β-hydroxylase (DBH). DBH is an enzyme that converts dopamine to norepinephrine, and Tic has been shown to reduce norepinephrine levels in the brain. BBTSP has been used to study the role of norepinephrine in various physiological and pathological conditions.

Mechanism of Action

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is a prodrug of Tic, which is a potent inhibitor of DBH. Tic reduces norepinephrine levels in the brain by inhibiting the conversion of dopamine to norepinephrine. By reducing norepinephrine levels, Tic and this compound have been shown to modulate various physiological and pathological conditions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce norepinephrine levels in the brain, which can lead to changes in cardiovascular function, glucose metabolism, and insulin secretion. This compound has also been shown to affect neurotransmitter release and synaptic plasticity in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane in lab experiments include its ability to selectively reduce norepinephrine levels in the brain, its relatively low toxicity, and its ability to be administered orally. However, the limitations of using this compound in lab experiments include its relatively low potency compared to other DBH inhibitors and its potential for off-target effects.

Future Directions

There are several future directions for the use of (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane in scientific research. One future direction is to investigate the role of norepinephrine in the regulation of appetite and food intake. Another future direction is to investigate the effects of this compound on cognitive function and memory. Additionally, the development of more potent and selective DBH inhibitors could enhance the utility of this compound in scientific research.

Synthesis Methods

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane can be synthesized by the reaction of (S)-(-)-1-benzyloxy-2-tosyloxy-3-(trifluoromethyl)-1-propanol with benzoyl chloride in the presence of a base. The resulting product can then be treated with sodium hydride and benzyl bromide to yield this compound. The synthesis of this compound has been described in several research articles.

Scientific Research Applications

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane has been used in various scientific research studies to investigate the role of norepinephrine in different physiological and pathological conditions. For example, this compound has been used to study the effects of norepinephrine on cardiovascular function, such as blood pressure regulation and heart rate variability. This compound has also been used to investigate the role of norepinephrine in the regulation of glucose metabolism and insulin secretion.

properties

IUPAC Name

[(2S)-3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMMPVOAHGXZSG-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538111
Record name (2S)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109371-33-7
Record name 1,3-Propanediol, 2-(phenylmethoxy)-, benzoate 4-methylbenzenesulfonate, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109371-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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